molecular formula C30H52O2 B3331078 Lupan-3beta,20-diol CAS No. 7788-20-7

Lupan-3beta,20-diol

Cat. No.: B3331078
CAS No.: 7788-20-7
M. Wt: 444.7 g/mol
InChI Key: YDNYDUBBAZTLTQ-LIVJDELJSA-N
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Description

Lupan-3beta,20-diol is a pentacyclic triterpenoid compound that belongs to the lupane series It is characterized by the presence of hydroxyl groups at the 3beta and 20 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupan-3beta,20-diol can be synthesized through the enzymatic conversion of (3S)-2,3-epoxy-2,3-dihydrosqualene. The enzyme this compound synthase (EC 4.2.1.128) catalyzes this reaction, resulting in the formation of this compound along with other triterpene alcohols .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant enzymes derived from Arabidopsis thaliana. The recombinant enzyme produces a mixture of lupeol and this compound, along with small amounts of other triterpenes such as beta-amyrin, germanicol, taraxasterol, and psi-taraxasterol .

Chemical Reactions Analysis

Types of Reactions

Lupan-3beta,20-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds

Scientific Research Applications

Lupan-3beta,20-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lupan-3beta,20-diol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. The hydroxyl groups at the 3beta and 20 positions play a crucial role in its biological activity by facilitating interactions with target proteins and enzymes.

Comparison with Similar Compounds

Lupan-3beta,20-diol is unique among similar compounds due to its specific hydroxylation pattern. Similar compounds include:

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21+,22-,23+,24-,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNYDUBBAZTLTQ-LIVJDELJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901343397
Record name Lupan-3beta,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901343397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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